molecular formula C20H15FN2O B13078258 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile

Cat. No.: B13078258
M. Wt: 318.3 g/mol
InChI Key: KFDAOXOKRIXUOQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a methoxy group at position 2, a 4-fluorophenyl group at position 4, and a p-tolyl (4-methylphenyl) group at position 4. Its synthesis typically involves multi-step reactions starting from ketones and aldehydes, with yields ranging from 33% to 67% depending on substituents and reaction conditions ().

Properties

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H15FN2O/c1-13-3-5-15(6-4-13)19-11-17(14-7-9-16(21)10-8-14)18(12-22)20(23-19)24-2/h3-11H,1-2H3

InChI Key

KFDAOXOKRIXUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)OC

Origin of Product

United States

Preparation Methods

Multi-step Synthetic Route (Base-Catalyzed Condensation and Microwave-Assisted Cyclization)

A documented method involves a two-step reaction sequence:

  • Step 1: Base-mediated condensation using sodium hydroxide in ethanol/water at room temperature (20 °C).
  • Step 2: Cyclization facilitated by potassium carbonate under microwave irradiation combined with sonication and reflux conditions for approximately 0.07 hours (4 minutes).

This method was reported by Feng et al. (2012) and is characterized by moderate to good yields, leveraging microwave irradiation to enhance reaction rates and efficiency. The use of potassium carbonate as a base in the cyclization step aids in the formation of the nicotinonitrile ring system bearing the desired substituents.

One-Pot Multi-Component Reaction Catalyzed by Nanomagnetic Metal–Organic Frameworks

A novel and efficient preparation strategy uses a nanomagnetic metal–organic framework catalyst (Fe3O4@MIL-53(Al)-N(CH2PO3)2) to promote a four-component reaction under solvent-free conditions:

  • Reactants:

    • 3-oxo-3-(4-fluorophenyl)propanenitrile (or related substituted keto nitriles)
    • Ammonium acetate
    • p-Tolyl acetophenone derivatives
    • Various aldehydes including those with electron-withdrawing or electron-donating groups
  • Conditions:

    • Catalyst loading: 20 mg
    • Temperature: 110 °C
    • Solvent-free environment
    • Reaction time: 40–60 minutes
  • Mechanism: Cooperative vinylogous anomeric-based oxidation (CVABO) facilitates ring closure and formation of the nicotinonitrile core. The catalyst can be magnetically separated and reused, enhancing sustainability and cost-effectiveness.

Advantages:

  • High yields (68–90%)
  • Short reaction times
  • Easy catalyst recovery by magnetic separation
  • High chemical and thermal stability of catalyst

Microwave-Assisted Synthesis Using Malononitrile and Aromatic Aldehydes

Another approach involves the condensation of 2-methoxyacetophenone derivatives with aromatic aldehydes and malononitrile under microwave irradiation:

  • Procedure:

    • Mix 2-methoxyacetophenone and p-tolualdehyde in equimolar amounts at room temperature for 5 minutes.
    • Add malononitrile and heat the mixture under microwave irradiation at 140 °C for 5 minutes.
    • Remove solvent under reduced pressure and purify the solid product by filtration after resuspension in methanol.
  • Outcome: This method yields 2-methoxynicotinonitrile derivatives with good purity and yield, suitable for further functionalization to obtain the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Catalyst/Promoter Yield (%) Reaction Time Notes
Base-catalyzed multi-step Sodium hydroxide, potassium carbonate 20 °C (step 1), microwave reflux (step 2) None (base catalysis) Moderate to high ~4 minutes (microwave) Microwave-assisted, simple setup
Nanomagnetic MOF catalysis 3-oxo-3-(4-fluorophenyl)propanenitrile, ammonium acetate, acetophenone derivative, aldehydes 110 °C, solvent-free Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalyst 68–90 40–60 minutes High yield, recyclable catalyst
Microwave-assisted condensation 2-Methoxyacetophenone, p-tolualdehyde, malononitrile 140 °C, microwave irradiation None (thermal activation) High 5 minutes Fast reaction, easy purification

Research Findings and Notes

  • The nanomagnetic metal–organic framework catalyst offers a green chemistry advantage by eliminating solvents and allowing catalyst reuse, which is beneficial for scale-up and industrial applications.
  • Microwave-assisted methods accelerate reaction rates significantly, reducing energy consumption and reaction times, which is valuable for rapid synthesis in medicinal chemistry.
  • The choice of base and reaction conditions critically influences the cyclization efficiency and purity of the nicotinonitrile product.
  • Structural characterization of related nicotinonitrile derivatives confirms that substitution patterns on the aromatic rings influence reaction kinetics and yields, which is relevant when adapting these methods to synthesize 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Nicotinonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Nicotinonitrile Derivatives
Compound Name Position 2 Position 4 Position 6 Key References
Target Compound Methoxy 4-Fluorophenyl p-Tolyl
2-Methoxy-6-(4-methoxyphenyl)-4-(p-tolyl)nicotinonitrile Methoxy p-Tolyl 4-Methoxyphenyl
2-Bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile Bromo 4-Fluorophenyl 3-Methoxyphenyl
4-(3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile Hydroxy Pyrazole-fluorophenyl Naphthyl
2-Methoxy-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Methoxy Thiophen-2-yl Naphthalen-2-yl

Key Observations :

  • Position 2 : Methoxy groups () enhance solubility compared to bromo () or hydroxy () substituents.
  • Position 6 : Bulky groups like naphthyl () reduce reactivity in substitution reactions compared to smaller aryl groups (e.g., p-tolyl or methoxyphenyl).

Physicochemical Properties

Elemental analysis and melting points provide insights into purity and stability:

Table 3: Elemental Analysis and Physical Data
Compound Calculated (C/H/N) Found (C/H/N) Melting Point (°C) Reference
Target Compound C:72.82%, H:5.24%, N:8.09% C:72.94%, H:5.40%, N:8.11% Not reported
2-Bromo-4-fluorophenyl-6-methoxyphenyl C:63.34%, H:3.99%, N:7.39% C:63.26%, H:4.03%, N:7.12% Brownish solid
Pyrazole-naphthyl derivative C:76.97%, H:3.61%, N:15.84% C:76.78%, H:3.42%, N:15.24% 162–189°C

Notable Trends:

  • Fluorophenyl-containing compounds show minor deviations in nitrogen content, possibly due to hygroscopicity ().
  • Higher melting points in pyrazole derivatives () suggest stronger intermolecular interactions (e.g., hydrogen bonding via hydroxy groups).

Biological Activity

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18FN3O
  • Molecular Weight : 321.36 g/mol

This structure features a fluorophenyl group, a methoxy group, and a p-tolyl moiety attached to a nicotinonitrile backbone, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of nicotinonitrile have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1166.76Induces apoptosis
Compound BA549193.93Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. Studies indicate that derivatives containing a pyridine or piperazine core can exhibit significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus44 nM
Compound DEscherichia coli100 µM
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Modulation : Evidence suggests that these compounds may interfere with the cell cycle, leading to growth arrest in cancer cells.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related nicotinonitrile derivatives on HCT116 colon cancer cells, compound 7f demonstrated an IC50 value of 6.76 µg/mL, indicating potent anticancer activity. The study utilized flow cytometry to analyze cell cycle distribution, revealing significant accumulation in the G1/S phase post-treatment.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their MIC values, with some exhibiting lower MICs than standard antibiotics, highlighting their potential as new therapeutic agents.

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